Tetrahydrofurfuryl mercaptan
Overview
Description
. This compound is characterized by a five-membered oxolane ring (tetrahydrofuran) attached to a methanethiol group. It is commonly used in various fields of research, including medical, environmental, and industrial research.
Preparation Methods
Synthetic Routes and Reaction Conditions
Tetrahydrofurfuryl mercaptan can be synthesized through several synthetic routes. One common method involves the reaction of tetrahydrofuran with methanethiol in the presence of a strong acid catalyst. The reaction typically occurs under mild conditions, with temperatures ranging from 0°C to 25°C .
Industrial Production Methods
Industrial production of oxolan-2-ylmethanethiol often involves the use of continuous flow reactors to ensure consistent product quality and yield. The process may include steps such as distillation and purification to remove impurities and achieve the desired purity level .
Chemical Reactions Analysis
Types of Reactions
Tetrahydrofurfuryl mercaptan undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides and sulfones.
Reduction: It can be reduced to form the corresponding alcohol.
Substitution: The methanethiol group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are often used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium hydride (NaH) and alkyl halides.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Alcohols.
Substitution: Various substituted derivatives depending on the reagents used.
Scientific Research Applications
Tetrahydrofurfuryl mercaptan has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of oxolan-2-ylmethanethiol involves its interaction with various molecular targets and pathways. The compound can act as a nucleophile, participating in nucleophilic substitution reactions. It can also undergo oxidation and reduction reactions, affecting the redox balance within cells .
Comparison with Similar Compounds
Similar Compounds
Tetrahydro-2-furanylmethyl alcohol: Similar structure but with an alcohol group instead of a methanethiol group.
Tetrahydro-2-furanylmethyl chloride: Similar structure but with a chloride group instead of a methanethiol group.
Uniqueness
Tetrahydrofurfuryl mercaptan is unique due to the presence of the methanethiol group, which imparts distinct chemical reactivity and biological properties compared to its analogs. This uniqueness makes it valuable in various research and industrial applications .
Properties
IUPAC Name |
oxolan-2-ylmethanethiol | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H10OS/c7-4-5-2-1-3-6-5/h5,7H,1-4H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HZEQZXCNBJSQCS-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(OC1)CS | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H10OS | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30964924 | |
Record name | (Oxolan-2-yl)methanethiol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30964924 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
118.20 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
5069-94-3 | |
Record name | Tetrahydrofurfuryl mercaptan | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0005069943 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | (Oxolan-2-yl)methanethiol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30964924 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | (oxolan-2-yl)methanethiol | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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